molecular formula C20H16ClN3O6S B2648959 3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 921904-55-4

3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2648959
CAS RN: 921904-55-4
M. Wt: 461.87
InChI Key: TZKCYUYGSWSNHL-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H16ClN3O6S and its molecular weight is 461.87. The purity is usually 95%.
The exact mass of the compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Alzheimer’s Disease Drug Discovery

A series of N-substituted derivatives related to the compound were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease pathology. The research highlights the potential of these compounds as new drug candidates, validated through haemolytic activity evaluations (Rehman et al., 2018).

Structural Analysis and Docking Studies

The structural elucidation of related tetrazole derivatives via X-ray crystallography has been conducted to understand the orientation and interaction of these molecules within the active site of cyclooxygenase-2 enzyme. This research provides insights into the structural basis for the inhibition of COX-2, a critical target for anti-inflammatory and anticancer drugs (Al-Hourani et al., 2015).

Antiviral Activity

Research on thiadiazole sulfonamides, closely related to the chemical structure , demonstrated antiviral activities against tobacco mosaic virus, indicating the potential of these compounds in the development of new antiviral drugs (Chen et al., 2010).

Antitumor Agents

Compounds bearing the sulfonamide group have been studied for their inhibition activity against tumor-associated carbonic anhydrase IX, presenting a different inhibition profile compared to other isozymes. This suggests their potential as potent inhibitors with applications as antitumor agents (Ilies et al., 2003).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c1-28-15-4-2-3-12-11-16(29-18(12)15)19-23-24-20(30-19)22-17(25)9-10-31(26,27)14-7-5-13(21)6-8-14/h2-8,11H,9-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKCYUYGSWSNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

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